5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
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Description
5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H18ClFN6 and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on pyridine and pyrimidine derivatives, like "5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile," focuses on their synthesis, structural analysis, and potential for creating novel compounds with unique properties. For example, the synthesis and structural elucidation of related pyridine derivatives reveal insights into their molecular framework, guiding the development of compounds with desired chemical and physical properties (Tranfić et al., 2011). Such studies are foundational in designing molecules for specific research applications, including pharmaceuticals and materials science.
Biological Activity and Pharmacological Potential
Research on pyrimidine and pyridine derivatives often explores their biological activity, leading to potential pharmacological applications. The synthesis of bioactive heterocycles from pyrimidine derivatives illustrates the methodological advancements in accessing compounds with antimicrobial properties (El-ziaty et al., 2018). Moreover, the evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial activity exemplifies the ongoing search for new antimicrobial agents (Rostamizadeh et al., 2013), a research avenue that could be relevant for compounds with a similar structural basis.
Advanced Applications in Drug Discovery
The investigation of novel derivatives of pyridinemethylamine for their selectivity and potency as agonists at 5-HT1A receptors indicates the complex interplay between molecular structure and biological function. This research aims to enhance the oral bioavailability of these compounds, highlighting their potential in developing new therapeutic agents (Vacher et al., 1999). Such studies are critical in drug discovery, offering pathways to identify and optimize lead compounds for clinical use.
Properties
IUPAC Name |
5-chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6/c1-11-15(19)17(23-10-22-11)24(2)13-4-3-5-25(9-13)16-14(18)6-12(7-20)8-21-16/h6,8,10,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWJZHKWQTESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=C(C=C(C=N3)C#N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.